(Tetrahydrofuran-3-yl)hydrazine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of “(Tetrahydrofuran-3-yl)hydrazine hydrochloride” involves various chemical reactions. One study demonstrated the synthesis of a chiral compound through the reaction of 2- (2- (methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride.Molecular Structure Analysis
The molecular formula of “(Tetrahydrofuran-3-yl)hydrazine hydrochloride” is C4H11ClN2O . Its molecular weight is 138.6 .Chemical Reactions Analysis
“(Tetrahydrofuran-3-yl)hydrazine hydrochloride” has been used in various studies in the fields of biochemistry, physiology, and pharmacology, as well as in laboratory experiments. It has been used in phosphorus-nitrogen ligand chemistry, showcasing a novel type of rearrangement and its significance in coordination chemistry and catalysis.Physical And Chemical Properties Analysis
“(Tetrahydrofuran-3-yl)hydrazine hydrochloride” is a white solid . Its IUPAC name is ®- (tetrahydrofuran-3-yl)hydrazine hydrochloride .Scientific Research Applications
Chiral Compound Synthesis
One study demonstrated the synthesis of a chiral compound through the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, highlighting its potential in producing enantiomerically pure substances for chemical research and pharmaceutical applications (Zhengyu Liu et al., 2009).
Phosphorus-Nitrogen Ligand Chemistry
Another research focus is the innovative use of (tetrahydrofuran-3-yl)hydrazine hydrochloride in phosphorus-nitrogen ligand chemistry, showcasing a novel type of rearrangement and its significance in coordination chemistry and catalysis (V. Sushev et al., 2008).
Hydrazide-Hydrazones Chemistry
The role of hydrazine derivatives in synthesizing hydrazide-hydrazones is pivotal for producing heterocyclic compounds with applications in drug discovery, demonstrating their importance in medicinal chemistry and synthetic organic chemistry (Suraj N. Mali et al., 2021).
Energetic Materials Synthesis
Research on the reaction of (tetrahydrofuran-3-yl)hydrazine hydrochloride with energetic bases to create ionic energetic materials showcases its utility in developing high-performance explosives and propellants, indicating the chemical's potential in materials science and engineering (T. Klapötke et al., 2012).
Organic Synthesis and Corrosion Inhibition
Another application involves the synthesis of novel hydrazine carbodithioic acid derivatives, demonstrating (tetrahydrofuran-3-yl)hydrazine hydrochloride's role in producing corrosion inhibitors for protecting metals, highlighting its relevance in industrial chemistry and materials protection (K. F. Khaled, 2006).
Safety And Hazards
properties
IUPAC Name |
oxolan-3-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFARIZPHSIGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-3-yl)hydrazine hydrochloride | |
CAS RN |
158001-24-2 |
Source
|
Record name | (oxolan-3-yl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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